

Technical Guide: Synthesis and Characterization of 2-((4-Methyl-2-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

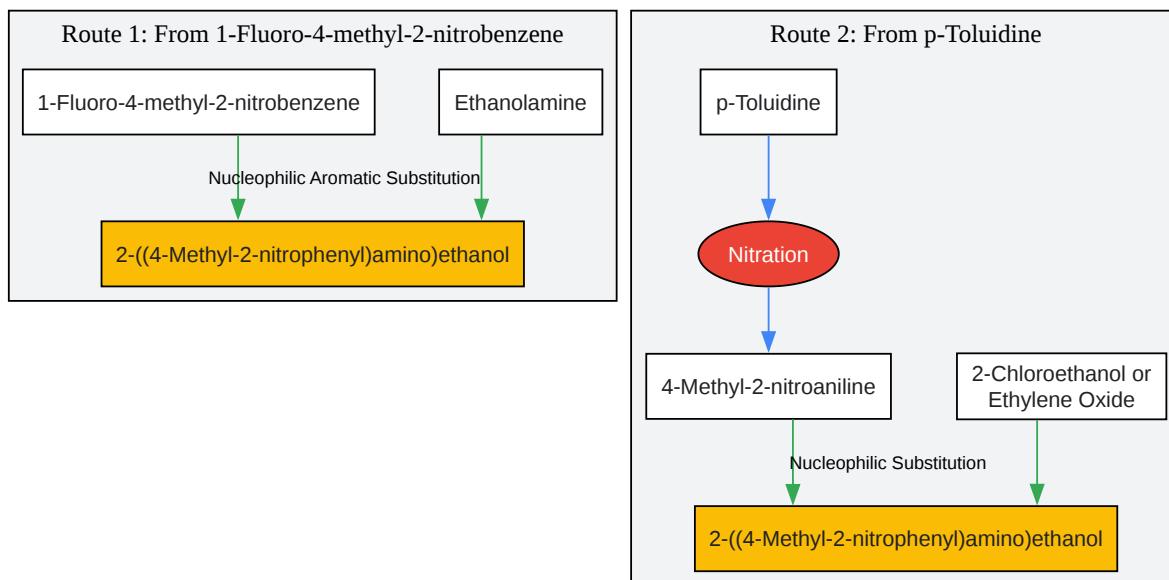
Compound of Interest

Compound Name:	2-((4-Methyl-2-nitrophenyl)amino)ethanol
Cat. No.:	B010314

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-((4-Methyl-2-nitrophenyl)amino)ethanol**, a valuable intermediate in various chemical syntheses. This document outlines a probable synthetic route, detailed experimental protocols, and key characterization data.


Core Compound Information

Property	Value
Compound Name	2-((4-Methyl-2-nitrophenyl)amino)ethanol
Synonyms	N-(beta-Hydroxyethyl)-2-nitro-p-toluidine, N-(2-Hydroxyethyl) 4-methyl-2-nitroaniline
CAS Number	100418-33-5[1][2]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₃ [1][2]
Molecular Weight	196.20 g/mol [1][2][3]
Appearance	Orange or red crystalline powder[1]
Melting Point	60-61 °C or 79.5°C[3][4]

Synthesis Pathway

The synthesis of **2-((4-Methyl-2-nitrophenyl)amino)ethanol** can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. The most probable and efficient route involves the reaction of 1-fluoro-4-methyl-2-nitrobenzene with ethanolamine. The electron-withdrawing nitro group activates the ortho-positioned fluorine atom for nucleophilic attack by the amino group of ethanolamine.

An alternative starting material is 4-methyl-2-nitroaniline, which can be synthesized from p-toluidine.^{[5][6][7]} This would then require reaction with a 2-carbon electrophile such as 2-chloroethanol or ethylene oxide to introduce the hydroxyethyl group.

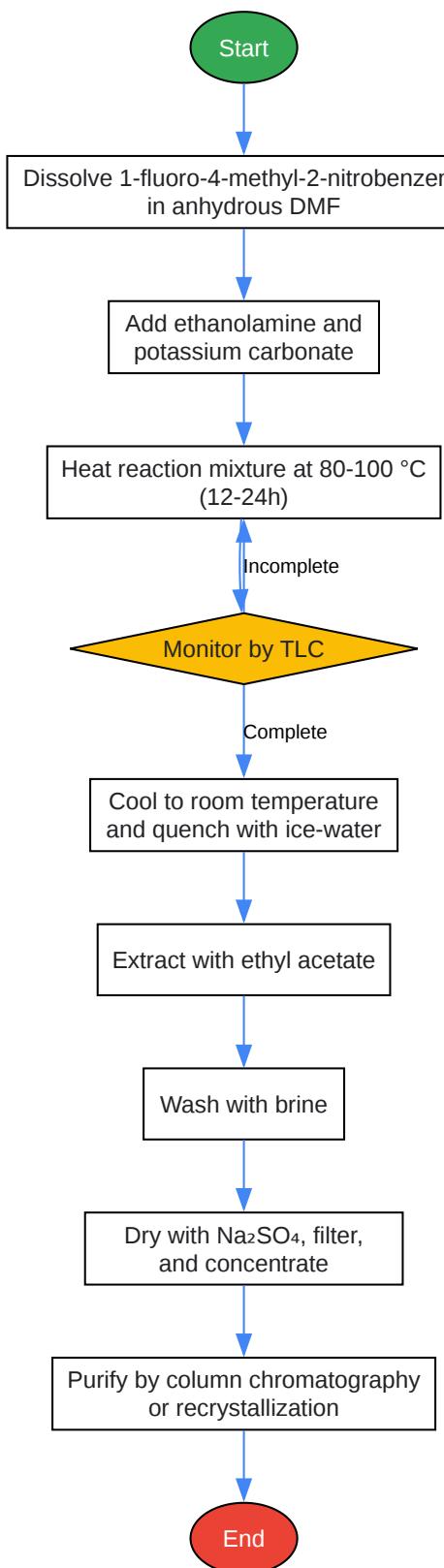
[Click to download full resolution via product page](#)

Caption: Synthetic routes to **2-((4-Methyl-2-nitrophenyl)amino)ethanol**.

Experimental Protocols

The following protocols are based on established procedures for analogous nucleophilic aromatic substitution reactions.^{[8][9]}

Synthesis of 2-((4-Methyl-2-nitrophenyl)amino)ethanol from 1-Fluoro-4-methyl-2-nitrobenzene and Ethanolamine


Materials:

- 1-Fluoro-4-methyl-2-nitrobenzene
- Ethanolamine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Potassium Carbonate (K_2CO_3) or other suitable base
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-fluoro-4-methyl-2-nitrobenzene (1 equivalent) in anhydrous DMF.
- Add ethanolamine (1.2 equivalents) to the solution.
- Add potassium carbonate (2 equivalents) as a base to scavenge the hydrofluoric acid byproduct.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to yield **2-((4-methyl-2-nitrophenyl)amino)ethanol**.

[Click to download full resolution via product page](#)**Caption:** Workflow for the synthesis of the target compound.

Characterization Data

The following data is based on information from chemical suppliers and publicly available databases.

Physical Properties

Property	Value	Reference
Appearance	Orange to red powder	[1]
Melting Point	60-61 °C or 79.5°C	[3] [4]

Spectroscopic Data

While a complete set of peer-reviewed spectra is not readily available, the following analytical data has been reported:

- HPLC Analysis: The compound can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile and water with a phosphoric acid modifier. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[\[10\]](#)
- ^1H NMR, ^{13}C NMR, and IR Spectroscopy: Spectroscopic data for a compound matching the description of the target molecule has been reported in supplementary data from a Royal Society of Chemistry publication. Researchers should refer to the original publication for definitive assignment.

Safety Information

- Hazard Statements: Harmful if swallowed. May cause an allergic skin reaction. Harmful to aquatic life with long-lasting effects.[\[11\]](#)
- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Contaminated work clothing should not be allowed out of the workplace. Avoid release to the environment. Wear protective gloves.[\[11\]](#)
- Personal Protective Equipment: It is recommended to handle this compound in a well-ventilated fume hood, wearing safety goggles, a lab coat, and chemical-resistant gloves.

This technical guide provides a foundational understanding of the synthesis and characterization of **2-((4-Methyl-2-nitrophenyl)amino)ethanol**. Researchers are encouraged to consult the cited references and relevant safety data sheets before undertaking any experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. N-(2-Hydroxyethyl) 4-methyl-2-nitroaniline [myskinrecipes.com]
- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 5. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 6. 4-Methyl-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydroxyethyl-2-nitro-p-toluidine | SIELC Technologies [sielc.com]
- 11. Hydroxyethyl-2-nitro-p-toluidine | C9H12N2O3 | CID 10130360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of 2-((4-Methyl-2-nitrophenyl)amino)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b010314#synthesis-and-characterization-of-2-4-methyl-2-nitrophenyl-amino-ethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com